molecular formula C10H16Cl2N2 B6225236 N-methyl-N-phenylazetidin-3-amine dihydrochloride CAS No. 2770368-53-9

N-methyl-N-phenylazetidin-3-amine dihydrochloride

Cat. No.: B6225236
CAS No.: 2770368-53-9
M. Wt: 235.15 g/mol
InChI Key: JCXCLLZXJFFVFW-UHFFFAOYSA-N
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Description

N-methyl-N-phenylazetidin-3-amine dihydrochloride is an organic compound with the molecular formula C10H16Cl2N2 and a molecular weight of 235.2.

Chemical Reactions Analysis

N-methyl-N-phenylazetidin-3-amine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources. The major products formed from these reactions would depend on the specific reagents and conditions employed.

Scientific Research Applications

Its specific uses in these fields are not extensively documented, but it is likely to be involved in research related to organic synthesis, pharmaceutical development, and possibly as an intermediate in the production of other chemical compounds.

Mechanism of Action

. The molecular targets and pathways involved in its action remain to be elucidated through further research.

Comparison with Similar Compounds

Some similar compounds include other azetidine derivatives and phenyl-substituted amines. The uniqueness of N-methyl-N-phenylazetidin-3-amine dihydrochloride lies in its specific molecular structure, which may confer distinct chemical and biological properties.

Conclusion

This compound is an intriguing compound with potential applications in various fields of research and industry. While specific details on its preparation methods, chemical reactions, and mechanism of action are limited, it remains a compound of interest for further scientific exploration.

Properties

CAS No.

2770368-53-9

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

N-methyl-N-phenylazetidin-3-amine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c1-12(10-7-11-8-10)9-5-3-2-4-6-9;;/h2-6,10-11H,7-8H2,1H3;2*1H

InChI Key

JCXCLLZXJFFVFW-UHFFFAOYSA-N

Canonical SMILES

CN(C1CNC1)C2=CC=CC=C2.Cl.Cl

Purity

95

Origin of Product

United States

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